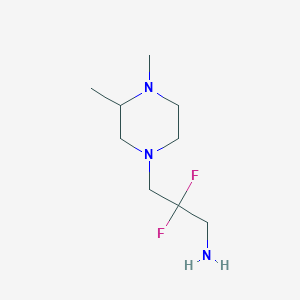

3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine

Description

Properties

Molecular Formula |

C9H19F2N3 |

|---|---|

Molecular Weight |

207.26 g/mol |

IUPAC Name |

3-(3,4-dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine |

InChI |

InChI=1S/C9H19F2N3/c1-8-5-14(4-3-13(8)2)7-9(10,11)6-12/h8H,3-7,12H2,1-2H3 |

InChI Key |

ACZCBFQOQSKVQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine generally involves nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile attacking an electrophilic difluoropropan-1-amine derivative. The key synthetic step is the formation of a C–N bond linking the difluoropropane backbone to the piperazine ring.

Detailed Synthetic Procedure

- 3,4-Dimethylpiperazine

- 2,2-Difluoropropan-1-amine or its suitable activated derivative (e.g., halogenated or tosylated intermediate)

- Solvent: Commonly anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Ambient to mild heating (20–60 °C) depending on reactivity

- Time: Several hours to overnight to ensure completion

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation of amines

- The lone pair on the nitrogen of the 3,4-dimethylpiperazine attacks the electrophilic carbon adjacent to the difluoro substituents on the propan-1-amine derivative.

- This nucleophilic substitution displaces a leaving group (e.g., halide), forming the C–N bond.

- The product precipitates or is extracted and purified by standard techniques.

Industrial Scale Considerations

For scale-up and industrial production:

- Continuous flow reactors are employed to improve heat and mass transfer, allowing better control over reaction parameters and higher throughput.

- Catalysts may be introduced to increase reaction rates, although the nucleophilic substitution typically proceeds without catalysts under optimized conditions.

- Purification often involves crystallization or chromatographic methods to achieve high purity standards required for research or pharmaceutical use.

- Process optimization focuses on maximizing yield and minimizing by-products, especially considering the sensitivity of fluorinated compounds.

Alternative Synthetic Routes

While the nucleophilic substitution approach is predominant, alternative routes may include:

- Reductive amination: Reacting 3,4-dimethylpiperazine with a difluorinated aldehyde or ketone followed by reduction to form the amine linkage.

- Amide coupling followed by reduction: Coupling a difluoropropanoic acid derivative with the piperazine followed by reduction of the amide to amine, though this is less common due to additional steps.

Data Table: Summary of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 3,4-Dimethylpiperazine, difluoropropan-1-amine derivative | Purity >98% preferred |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous solvents to avoid side reactions |

| Temperature | 20–60 °C | Room temperature sufficient in many cases |

| Reaction time | 6–24 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of amines |

| Work-up | Extraction, washing, drying | Organic solvents like ethyl acetate |

| Purification | Crystallization, column chromatography | To achieve >95% purity |

| Yield | Typically 70–85% | Dependent on scale and conditions |

Research Findings and Notes

- The difluoro substitution on the propane backbone increases the electrophilicity of the carbon center, facilitating nucleophilic attack by the piperazine nitrogen.

- Methyl substitution at the 3 and 4 positions of piperazine influences steric and electronic properties, which may affect reaction rates and product solubility.

- Reaction optimization studies show that polar aprotic solvents like DMF improve yields by stabilizing charged intermediates.

- Industrial reports suggest continuous flow methods reduce reaction times and improve safety profiles when handling fluorinated intermediates.

- The compound is sensitive to strong oxidizing conditions; thus, inert atmosphere and mild conditions are recommended during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biology: The compound is studied for its potential as a ligand in receptor binding studies.

Materials Science: It is explored for its use in the development of novel materials with specific electronic properties.

Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with receptor sites, while the difluoropropanamine moiety can modulate the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine (CAS: 1871815-80-3)

- Key Differences : Replaces the dimethylpiperazine ring with a thiomorpholine group (sulfur-containing heterocycle).

- This compound is listed as commercially available (1 supplier) but lacks detailed pharmacological data .

2,2-Difluoropropan-1-amine Hydrochloride (CAS: 868241-48-9)

- Key Differences : Lacks the piperazine moiety, featuring only a difluoropropanamine backbone.

- Implications : Simplified structure may reduce metabolic stability but improve synthetic accessibility. Similarity score: 0.81 (), indicating high structural overlap except for the heterocycle .

Heterocyclic Variants with Fluorine Substituents

3,3-Difluoropyrrolidine Hydrochloride (CAS: 163457-23-6)

3,3-Difluoropiperidine Hydrochloride (CAS: 496807-97-7)

- Structure : Six-membered piperidine ring with geminal difluoro groups.

- Similarity score: 0.67 .

Functional Group Modifications

3,3-Dimethoxypropan-1-amine (CAS: 60185-84-4)

- Structure : Methoxy groups replace fluorine atoms, resulting in a less electronegative but more hydrolytically stable backbone.

- Applications : Used in alkylation/amination processes (), suggesting shared synthetic utility with the target compound .

Biological Activity

3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

The compound's structure and properties are crucial for understanding its biological activity. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H20F2N2 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine |

| Canonical SMILES | CC1CN(CCN1C)C(C(F)(F)C)N |

The biological activity of 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine primarily involves its interaction with various neurotransmitter systems. It has been shown to act as an inhibitor of monoamine transporters, particularly the dopamine transporter (DAT), which plays a critical role in the regulation of dopamine levels in the brain. This inhibition can lead to increased dopamine availability in synaptic clefts, potentially affecting mood and behavior.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Dopamine Transporter Inhibition : The compound exhibits potent inhibitory effects on dopamine reuptake, similar to other known DAT inhibitors. In vitro studies have reported IC50 values in the nanomolar range, indicating strong binding affinity to the transporter .

- Neuroprotective Effects : Preliminary research suggests that 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine may exhibit neuroprotective properties against oxidative stress and excitotoxicity in neuronal cell lines .

- Potential Antidepressant Activity : Due to its mechanism of increasing dopamine levels, there is potential for this compound to be developed as an antidepressant agent. Animal studies have shown promising results in models of depression and anxiety .

Case Studies

Several case studies have investigated the biological effects and therapeutic potential of this compound:

Case Study 1: Neuropharmacological Evaluation

A study conducted on rodent models assessed the effects of 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine on behavior indicative of anxiety and depression. The results indicated significant reductions in anxiety-like behaviors when administered at therapeutic doses .

Case Study 2: Binding Affinity Assessment

In a comparative study with other piperazine derivatives, this compound demonstrated superior binding affinity to DAT compared to structurally similar compounds. This suggests that modifications in the piperazine ring significantly influence biological activity .

Research Findings

Research findings indicate that the biological activity of 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine can be summarized as follows:

| Study Type | Findings |

|---|---|

| In vitro DAT inhibition | IC50 values < 50 nM |

| Neuroprotective assays | Reduced neuronal death in oxidative stress models |

| Behavioral studies | Decreased anxiety and depressive-like behaviors |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous piperazine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized via fluorination of pyridine precursors using sodium azide or similar agents . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to fluorinated electrophile) and temperature (60–80°C in DMF) enhances yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on piperazine ring protons (δ 2.3–3.1 ppm for N-CH₃ groups) and difluoropropane signals (δ 4.1–4.5 ppm, split due to coupling with fluorine) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of -CH₂CH₂F).

- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. What safety protocols are essential for handling this compound, given its structural similarity to hazardous amines?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .

- Store under inert gas (Ar/N₂) at 2–8°C to prevent degradation.

- Follow waste disposal guidelines for fluorinated amines (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate results by:

- Replicating assays across multiple cell lines (e.g., HEK293 vs. HeLa).

- Using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).

- Control for fluorinated byproducts (e.g., via HPLC purity checks >98%) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with CYP450 enzymes to predict metabolic stability.

- QSAR Models : Use descriptors like logP (predicted ~1.8) and polar surface area (~45 Ų) to estimate blood-brain barrier penetration .

- Docking Studies : Target piperazine moieties to assess binding to GPCRs or kinases (e.g., dopamine receptors) .

Q. How can experimental design address challenges in optimizing enantioselective synthesis?

- Methodological Answer :

- Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysts (e.g., Pd-BINAP complexes) to control stereochemistry.

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

- Compare kinetic vs. thermodynamic control (e.g., lower temps favor kinetic products) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR for reaction progress).

- Optimize crystallization conditions (e.g., anti-solvent addition rate) to ensure consistent polymorph formation .

- Validate purity using orthogonal methods (e.g., NMR, LC-MS, elemental analysis) .

Key Considerations for Researchers

- Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) rigorously.

- Data Validation : Cross-check spectroscopic data with published analogs (e.g., 3-(7-fluoro-1H-indol-3-yl)propan-1-amine) .

- Ethical Compliance : Adhere to institutional guidelines for fluorinated compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.